molecular formula C10H16N4O3 B1481286 tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate CAS No. 2098122-32-6

tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate

Cat. No.: B1481286
CAS No.: 2098122-32-6
M. Wt: 240.26 g/mol
InChI Key: VJGVFEBRNCWNPP-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound integrates a 1,2,3-triazole ring, a carbamate protecting group, and an aldehyde functionality, making it a versatile intermediate for constructing novel molecular entities. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in key interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions . Its applications span the development of potential therapeutic agents, including compounds with reported anticancer, antimicrobial, and anti-inflammatory activities . The presence of the aldehyde group at the 4-position of the triazole ring offers a highly reactive handle for further synthetic elaboration via condensation or nucleophilic addition reactions, allowing researchers to create diverse chemical libraries. Simultaneously, the tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, which can be readily deprotected under mild acidic conditions to unveil a free amine for further coupling . This multi-functional profile makes it an invaluable reagent for lead optimization and the synthesis of complex molecules, such as triazole-containing natural product derivatives and targeted protein degraders. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[2-(4-formyltriazol-1-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-10(2,3)17-9(16)11-4-5-14-6-8(7-15)12-13-14/h6-7H,4-5H2,1-3H3,(H,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGVFEBRNCWNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(N=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in the azide-alkyne cycloaddition reaction, commonly referred to as the “click chemistry” reaction . The triazole ring in this compound acts as a ligand, facilitating the formation of stable complexes with copper ions, which are essential for catalyzing the click reaction . Additionally, the formyl group can form Schiff bases with amino groups in proteins, potentially altering their function and activity.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction . For instance, the interaction of the triazole ring with copper ions can lead to the generation of reactive oxygen species (ROS), which in turn can activate or inhibit various signaling pathways. Furthermore, the formyl group can interact with nucleophilic sites on DNA and proteins, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The triazole ring’s ability to chelate copper ions is central to its role in catalyzing the click reaction . This chelation not only stabilizes the copper ion but also enhances its catalytic activity, leading to efficient azide-alkyne cycloaddition. Additionally, the formyl group can form covalent bonds with amino groups in enzymes, leading to enzyme inhibition or activation depending on the context . These interactions can result in changes in gene expression and protein function, ultimately influencing cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of reactive species . Over time, the formyl group may undergo hydrolysis, leading to the formation of carboxylic acid derivatives. This degradation can impact the compound’s ability to interact with biomolecules and catalyze reactions. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to enhance enzyme activity and promote cell survival . At higher doses, it can induce cytotoxicity and oxidative stress, leading to cell death. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced . These findings underscore the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The triazole ring can undergo oxidation and reduction reactions, leading to the formation of various metabolites . Enzymes such as cytochrome P450 are known to interact with this compound, facilitating its biotransformation. Additionally, the formyl group can participate in metabolic reactions, leading to the formation of Schiff bases and other derivatives . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The triazole ring’s ability to chelate metal ions can facilitate its uptake by cells through metal ion transporters. Once inside the cell, the compound can interact with various intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound tends to accumulate in organelles such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. This compound has been found to localize predominantly in the mitochondria and endoplasmic reticulum . The presence of targeting signals and post-translational modifications can direct the compound to these specific compartments. Within the mitochondria, this compound can influence mitochondrial respiration and ROS production. In the endoplasmic reticulum, it can affect protein folding and secretion .

Biological Activity

Tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition reaction. This method allows for the efficient production of 4-formyl-1H-1,2,3-triazoles, which are crucial intermediates in the synthesis of this compound .

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. The presence of the formyl group enhances this activity by increasing the compound's ability to penetrate microbial cell walls. Studies have shown that derivatives of 4-formyl-1H-1,2,3-triazoles demonstrate potent antibacterial effects against various strains, including resistant bacteria .

Antitumor Activity

The biological evaluation of related triazole compounds has revealed promising antitumor properties. For instance, compounds with similar structural features have been reported to inhibit cancer cell proliferation in vitro. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

CompoundIC50 (µM)Cancer Cell Line
Compound A5.0MCF-7
Compound B3.5HeLa
tert-butyl carbamate4.2A549

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. For example, it may interact with acetylcholinesterase (AChE), a key enzyme in neurotransmission. Inhibition studies have shown that similar compounds can effectively reduce AChE activity in vitro, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Several case studies have highlighted the efficacy of triazole-based compounds:

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a formyl substituent exhibited enhanced activity compared to their non-formyl counterparts.
  • Antitumor Mechanisms : Research on triazole derivatives demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 and A549. The study employed flow cytometry and Western blot analysis to elucidate the underlying mechanisms.
  • Enzyme Interaction : A docking study suggested that this compound binds effectively to AChE's active site, providing insights into its potential therapeutic applications for Alzheimer's disease.

Scientific Research Applications

Structural Features

FeatureDescription
Triazole Ring Contributes to biological activity and stability
Carbamate Group Enhances solubility and reactivity
Formyl Group Participates in various chemical transformations

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. Tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate has been evaluated for its effectiveness against various bacterial strains. Studies have shown promising results in inhibiting growth, suggesting potential as an antimicrobial agent .

Anticancer Potential

The triazole moiety is known for its role in anticancer drug development. Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. Further investigation is required to elucidate its mechanisms of action and therapeutic efficacy .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially serving as an inhibitor in biochemical pathways relevant to disease states. Research is ongoing to explore its role in enzyme modulation and its implications for drug design .

Case Study 1: Antimicrobial Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several triazole derivatives, including this compound. The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential application in developing new antibiotics .

Case Study 2: Anticancer Research

A research team investigated the anticancer properties of various triazole derivatives. This compound was found to induce apoptosis in human cancer cell lines through mitochondrial pathways. This study suggests that further exploration could lead to new cancer therapies .

Chemical Reactions Analysis

Carbamate Deprotection Reactions

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage to yield a primary amine. Common conditions include:

  • Reagents : Hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane .

  • Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol .

  • Product : 2-(4-Formyl-1H-1,2,3-triazol-1-yl)ethylamine, a reactive intermediate for further derivatization .

Example :
Boc protected amine4 M HCl dioxaneAmine hydrochloride\text{Boc protected amine}\xrightarrow{\text{4 M HCl dioxane}}\text{Amine hydrochloride}
(Yield: 85–95%) .

Formyl Group Functionalization

The 4-formyl substituent on the triazole ring participates in diverse reactions:

Nucleophilic Additions

  • Reduction :

    • Reagents : Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with palladium catalysts.

    • Product : 4-(Hydroxymethyl)-1H-1,2,3-triazole derivative.
      R CHONaBH4R CH2OH\text{R CHO}\xrightarrow{\text{NaBH}_4}\text{R CH}_2\text{OH}

  • Condensation :

    • Reagents : Primary amines (e.g., aniline) in methanol under reflux .

    • Product : Schiff bases (imines) .
      R CHO+R NH2R CH N R \text{R CHO}+\text{R NH}_2\rightarrow \text{R CH N R }

Cycloaddition Reactions

The formyl group enables participation in Huisgen 1,3-dipolar cycloaddition or Cu-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Reagents : Alkynes or azides with Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) .

  • Product : Bis-triazole derivatives or hybrid heterocycles .

Example :
R CHO+HC C R Cu catalystR C C R Bis triazole\text{R CHO}+\text{HC C R }\xrightarrow{\text{Cu catalyst}}\text{R C C R }\rightarrow \text{Bis triazole}
(Yield: 50–80%) .

Triazole Ring Modifications

The 1,2,3-triazole core exhibits stability under acidic/basic conditions but can undergo:

Electrophilic Substitution

  • Halogenation :

    • Reagents : N-Bromosuccinimide (NBS) or iodine in acetic acid.

    • Product : 4-Formyl-5-halo-1H-1,2,3-triazoles.

Metal-Catalyzed Cross-Coupling

  • Suzuki-Miyaura Coupling :

    • Reagents : Arylboronic acids with Pd(PPh₃)₄ .

    • Product : 4-Aryl-substituted triazoles .

Comparative Reactivity Data

Reaction Type Reagents/Conditions Major Product Yield (%) Source
Boc Deprotection4 M HCl/dioxane, RT, 2 hAmine hydrochloride90
Formyl ReductionNaBH₄, MeOH, 0°C → RT4-Hydroxymethyltriazole75
Schiff Base FormationAniline, MeOH, reflux, 6 h4-(Phenylimine)triazole68
CuAACCuSO₄, sodium ascorbate, H₂OBis-triazole78

Stability and Handling

  • Storage : Stable at –20°C under inert gas; sensitive to prolonged acid exposure .

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents.

This compound’s dual functionality (carbamate and formyl-triazole) makes it a valuable scaffold in medicinal chemistry and materials science. Its reactivity profile aligns with trends observed in analogous triazole-carbamate systems .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate and related compounds.

Table 1: Comparison with Analogous Carbamate-Triazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Backbone Key Functional Groups Synthesis Method Applications/Notes
This compound (hypothetical) C₁₀H₁₆N₄O₃ 240.26 Ethyl linker, 4-formyl triazole Formyl, triazole, tert-butyl carbamate CuAAC Drug intermediates, bioconjugation, polymer chemistry
tert-Butyl (4-(4-formyl-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate C₁₄H₂₂N₄O₃ 294.35 Cyclohexyl backbone Formyl, triazole, carbamate Not specified Lab-scale research; discontinued commercial availability
tert-Butyl 4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate C₁₃H₂₀N₄O₃ 280.33 Piperidine ring Formyl, triazole, carbamate Not specified High purity (>97%); research use in drug discovery
tert-Butyl (2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate C₉H₁₆N₄O₂ 212.25 Ethyl linker, unsubstituted triazole Triazole, carbamate Not specified Lacks formyl group; limited reactivity for conjugation
Adamantanyl carbamate derivatives Varies ~350–400 Adamantane backbone Carbamate, variable substituents Mitsunobu reaction Cannabinoid receptor ligands; enhanced lipophilicity

Structural and Functional Differences

Backbone Flexibility :

  • The ethyl linker in the target compound provides greater conformational flexibility compared to rigid cyclohexyl or piperidine backbones (e.g., compounds in ). This flexibility may enhance binding entropy in drug-receptor interactions.
  • Adamantanyl derivatives (e.g., ) exhibit high lipophilicity due to their bulky hydrocarbon structure, which improves blood-brain barrier penetration but reduces aqueous solubility.

Reactivity: The 4-formyl group distinguishes the target compound from non-formylated analogs like , enabling selective modifications (e.g., hydrazone formation for bioconjugation).

Synthetic Accessibility: CuAAC, used for the target compound’s triazole formation , is a high-yielding, regioselective method applicable to diverse azide-alkyne pairs. In contrast, adamantanyl derivatives often require multi-step Mitsunobu reactions .

Applications: The target compound’s formyl group makes it ideal for generating Schiff bases with amines, a key step in synthesizing hydrazones or imines for drug candidates . Piperidine and cyclohexyl analogs () are niche intermediates in targeted drug discovery, while non-formylated derivatives () serve as simpler scaffolds for preliminary studies.

Physicochemical Properties

  • Solubility : Ethyl-linked carbamates are generally more water-soluble than adamantanyl or cyclic analogs due to reduced hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate
Reactant of Route 2
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tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate

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